molecular formula C18H24ClNO2 B1665502 [4-[5-(4-methylphenoxy)pentoxy]phenyl]azanium;chloride CAS No. 101781-61-7

[4-[5-(4-methylphenoxy)pentoxy]phenyl]azanium;chloride

Cat. No.: B1665502
CAS No.: 101781-61-7
M. Wt: 321.8 g/mol
InChI Key: GSDQTUCNFIUNJD-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [4-[5-(4-methylphenoxy)pentoxy]phenyl]azanium;chloride involves multiple steps, including the reaction of aniline with p-tolyloxy pentyl chloride under specific conditions. The reaction typically requires a solvent such as dichloromethane and a catalyst like triethylamine to facilitate the reaction .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and catalysts to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency .

Chemical Reactions Analysis

Types of Reactions: [4-[5-(4-methylphenoxy)pentoxy]phenyl]azanium;chloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding quinones, while reduction can produce amines .

Scientific Research Applications

Chemistry: In chemistry, [4-[5-(4-methylphenoxy)pentoxy]phenyl]azanium;chloride is used as a reagent in various organic synthesis reactions. It serves as a building block for the synthesis of more complex molecules .

Biology: In biological research, this compound is used to study enzyme interactions and protein binding. It helps in understanding the biochemical pathways and mechanisms of action of various biological processes .

Medicine: In medicine, this compound is investigated for its potential therapeutic applications. It is used in the development of new drugs and treatments for various diseases .

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It is also employed in the development of new materials with specific properties .

Mechanism of Action

The mechanism of action of [4-[5-(4-methylphenoxy)pentoxy]phenyl]azanium;chloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound binds to these targets, modulating their activity and influencing various biochemical pathways . The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

  • ANILINE, p-(4-(p-TOLYLOXY)BUTYLOXY)-, HYDROCHLORIDE
  • ANILINE, p-(6-(p-TOLYLOXY)HEXYLOXY)-, HYDROCHLORIDE
  • ANILINE, p-(7-(p-TOLYLOXY)HEPTYLOXY)-, HYDROCHLORIDE

Comparison: Compared to similar compounds, [4-[5-(4-methylphenoxy)pentoxy]phenyl]azanium;chloride exhibits unique properties due to its specific molecular structure. The length of the alkyl chain and the position of the tolyloxy group influence its reactivity and interactions with molecular targets . This uniqueness makes it valuable for specific research and industrial applications .

Properties

CAS No.

101781-61-7

Molecular Formula

C18H24ClNO2

Molecular Weight

321.8 g/mol

IUPAC Name

4-[5-(4-methylphenoxy)pentoxy]aniline;hydrochloride

InChI

InChI=1S/C18H23NO2.ClH/c1-15-5-9-17(10-6-15)20-13-3-2-4-14-21-18-11-7-16(19)8-12-18;/h5-12H,2-4,13-14,19H2,1H3;1H

InChI Key

GSDQTUCNFIUNJD-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)OCCCCCOC2=CC=C(C=C2)[NH3+].[Cl-]

Canonical SMILES

CC1=CC=C(C=C1)OCCCCCOC2=CC=C(C=C2)N.Cl

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Aniline, p-(5-(p-tolyloxy)pentyloxy)-, hydrochloride

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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